![molecular formula C13H17N5O2S2 B2582082 3-Methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-68-7](/img/structure/B2582082.png)
3-Methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, MS, and FT-IR spectra . Single crystals of these compounds were grown in acetonitrile and the structure was confirmed by X-ray diffraction . The DFT-optimized structure was consistent with that determined by X-ray diffraction .Scientific Research Applications
Anticancer Properties
This compound has drawn attention due to its potential as an anticancer agent. Researchers have synthesized and evaluated novel derivatives containing the thiadiazole core for their cytotoxic effects. While specific studies on this exact compound are limited, related analogs have demonstrated adequate cytotoxicity against cancer cells .
Other Applications
Beyond the mentioned fields, this compound’s properties may find relevance in areas such as enzyme inhibition, chemical biology, or material science. Further studies are essential to uncover additional applications.
Mechanism of Action
properties
IUPAC Name |
3-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-8-3-5-17(6-4-8)10(19)7-21-13-16-18-11(20)9(2)14-15-12(18)22-13/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFYTQJKMOEICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN3C(=O)C(=NN=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322814 |
Source
|
Record name | 3-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
CAS RN |
869073-68-7 |
Source
|
Record name | 3-methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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